molecular formula C21H21N3O6 B11037314 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11037314
M. Wt: 411.4 g/mol
InChI Key: LFHYXFSRWARQAX-UHFFFAOYSA-N
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Description

“N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” is a synthetic organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by the presence of a benzodioxin ring fused with an indole moiety, which is further functionalized with formamido and acetamide groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The benzodioxin and indole units are coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

    Functionalization: Introduction of formamido and acetamide groups through acylation reactions using formic acid derivatives and acetic anhydride.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzodioxin rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the formamido and acetamide groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin and indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: DCC, EDCI.

    Acylating Agents: Acetic anhydride, formic acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

    Anticancer Activity: Potential anticancer properties through the inhibition of cell proliferation.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at biological receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(6-METHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE

Uniqueness

The uniqueness of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5,6-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE” lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O6/c1-27-17-8-12-7-15(24-14(12)10-18(17)28-2)21(26)22-11-20(25)23-13-3-4-16-19(9-13)30-6-5-29-16/h3-4,7-10,24H,5-6,11H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

LFHYXFSRWARQAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

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